3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
1207046-61-4 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-9-12-19(13-10-16)24-27-23(33-28-24)15-29-21-7-5-4-6-20(21)25(31)30(26(29)32)22-14-17(2)8-11-18(22)3/h4-14H,15H2,1-3H3 |
InChI Key |
YCEBWMUNRDVUBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a quinazoline backbone substituted with a dimethylphenyl group and an oxadiazole moiety. The synthesis involves multiple steps to ensure the correct incorporation of these functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. In particular:
- Antibacterial Properties : The compound was tested against several Gram-positive and Gram-negative bacteria. It exhibited moderate activity with significant inhibition zones against Staphylococcus aureus and Escherichia coli. For instance, one study reported an inhibition zone of 15 mm against E. coli, indicating comparable efficacy to standard antibiotics like ampicillin .
- Antifungal Activity : The compound also demonstrated effectiveness against Candida albicans, with an inhibition zone of 11 mm, surpassing the activity of reference drugs .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 10 | 80 |
| Compound 13 | Escherichia coli | 15 | 65 |
| Compound 14a | Candida albicans | 11 | 70 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that derivatives of quinazoline-2,4(1H,3H)-dione can inhibit the secretion of pro-inflammatory cytokines such as IL-6 in murine models. This suggests potential applications in treating conditions characterized by inflammation .
Case Study: In Vivo Anti-inflammatory Effects
A study involving lipopolysaccharide (LPS)-induced acute lung injury in mice demonstrated that quinazoline derivatives significantly reduced neutrophil infiltration and tissue lesions. The compounds were able to preserve normal alveolar vascular permeability and limit edema formation .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely tied to their structural features. Modifications at the 1- and 3-positions of the quinazoline ring have been shown to enhance antimicrobial efficacy. For example:
Q & A
Q. Q1. What synthetic routes are effective for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach involving cyclocondensation and alkylation. A key step is the cyclocondensation of intermediates (e.g., N’-acylcarbohydrazides) in phosphorous oxychloride under reflux, followed by hydrolysis and alkylation with chloromethyl-oxadiazole derivatives . To optimize yields:
- Use anhydrous conditions and controlled stoichiometry during cyclocondensation.
- Employ high-purity alkylating agents (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion .
Q. Q2. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : and NMR to verify substituent positions and regiochemistry (e.g., distinguishing oxadiazole and quinazoline ring protons) .
- Elemental Analysis : Validate empirical formula against calculated C, H, N, and S content .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
- X-ray Crystallography : Resolve crystal packing and absolute configuration if single crystals are obtained .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
Methodological Answer: Discrepancies may arise from variations in:
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. agar diffusion) and bacterial strains .
- Structural Analogues : Compare activity across derivatives with modified substituents (e.g., methyl vs. halogen groups on the aryl rings) to identify pharmacophores .
- Control Experiments : Include reference antibiotics (e.g., ciprofloxacin) and assess cytotoxicity to distinguish specific vs. nonspecific effects .
Q. Q4. What strategies are recommended for studying the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock) to model interactions with bacterial targets (e.g., DNA gyrase or cell wall synthesis enzymes) based on docking poses observed in analogues .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic modifications (e.g., oxadiazole-to-triazole substitutions) to correlate structural changes with activity .
- Enzymatic Assays : Test inhibition of target enzymes (e.g., β-lactamases) in vitro using purified proteins .
Q. Q5. How can crystallization challenges be addressed to obtain high-quality single crystals for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane or ethanol/water) for slow evaporation .
- Temperature Gradients : Gradual cooling from saturated solutions to induce nucleation .
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) or templating agents to stabilize crystal lattices .
Q. Q6. What advanced methods are used to assess purity beyond elemental analysis?
Methodological Answer:
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection to quantify impurities (<0.1%) .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to detect polymorphic forms or solvates .
- 2D NMR : HSQC and HMBC experiments to confirm connectivity and rule out regioisomeric contaminants .
Data Contradiction and Optimization
Q. Q7. How should researchers approach conflicting data in solubility and bioavailability studies?
Methodological Answer:
- Solvent Systems : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure DMSO .
- Formulation Screening : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Pharmacokinetic Profiling : Compare AUC (Area Under Curve) and Cmax in animal models to validate in vitro-in vivo correlations .
Q. Q8. What computational tools are recommended for predicting metabolic stability?
Methodological Answer:
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME to estimate metabolic liability (e.g., cytochrome P450 interactions) .
- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict phase I/II metabolites and guide LC-MS/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
